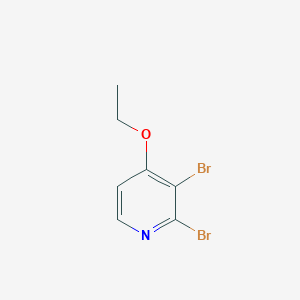

2,3-Dibromo-4-ethoxypyridine

Description

Structure

3D Structure

Properties

CAS No. |

19021-06-8 |

|---|---|

Molecular Formula |

C7H7Br2NO |

Molecular Weight |

280.94g/mol |

IUPAC Name |

2,3-dibromo-4-ethoxypyridine |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 |

InChI Key |

LMKSLCSASDTUBQ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=NC=C1)Br)Br |

Canonical SMILES |

CCOC1=C(C(=NC=C1)Br)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Precursor Strategies for 2,3 Dibromo 4 Ethoxypyridine Synthesis

Strategic Disconnections of the 2,3-Dibromo-4-ethoxypyridine Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that starts with the final product and works backward to simpler starting materials. youtube.com This involves breaking bonds, known as disconnections, to identify potential synthetic pathways. leah4sci.comicj-e.org For this compound, several strategic disconnections can be envisioned, primarily focusing on the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds of the substituents on the pyridine (B92270) ring.

The primary disconnections for this compound are:

C-Br bonds: Disconnecting the two bromine atoms suggests the use of a brominating agent on a suitable 4-ethoxypyridine (B3339012) precursor. The regioselectivity of this step is a critical challenge.

C-O bond: Disconnecting the ethoxy group points towards the reaction of a 2,3-dibromopyridine (B49186) derivative with an ethoxide source.

Pyridine ring synthesis: A more fundamental disconnection involves the construction of the substituted pyridine ring itself from acyclic precursors, though this is often a more complex and less common approach for this type of molecule.

The choice of disconnection strategy will heavily influence the selection of starting materials and the sequence of reactions.

Identification of Accessible Pyridine Starting Materials

The feasibility of a synthetic route is largely dependent on the availability and cost of the starting materials. For the synthesis of this compound, a variety of substituted pyridines can be considered as precursors.

Monosubstituted and Disubstituted Pyridine Precursors

A logical starting point is a pyridine ring already possessing one or two of the desired functional groups or their precursors.

| Precursor Type | Examples | Rationale |

| Monosubstituted Pyridines | 4-Ethoxypyridine, 4-Hydroxypyridine (B47283), 4-Chloropyridine (B1293800) | These precursors already contain the desired C4-substituent or a group that can be readily converted to it. The primary challenge lies in the subsequent regioselective introduction of two bromine atoms at the C2 and C3 positions. |

| Disubstituted Pyridines | 2-Bromo-4-ethoxypyridine (B97223), 3-Bromo-4-ethoxypyridine (B1611126), 2,3-Dibromopyridine | Starting with a disubstituted pyridine can simplify the synthesis by reducing the number of functional group introductions. For example, bromination of a bromo-ethoxypyridine or ethoxylation of a dibromopyridine. |

The synthesis of various substituted alkoxypyridines has been achieved through methods like directed metalation and metal-halogen exchange reactions, highlighting the versatility of these precursors. arkat-usa.org For instance, 4-methoxypyridine (B45360) can be synthesized from 4-chloropyridine hydrochloride via nucleophilic substitution with sodium methoxide. arkat-usa.org A similar approach could be envisioned for the synthesis of 4-ethoxypyridine.

Consideration of Pyridine N-Oxides as Intermediates

Pyridine N-oxides are valuable intermediates in pyridine chemistry as they can alter the reactivity and regioselectivity of substitution reactions. researchgate.netarkat-usa.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, often at different positions than the parent pyridine. arkat-usa.org

The use of pyridine N-oxides offers several advantages:

Altered Regioselectivity: The N-oxide functionality can direct incoming substituents to the C2 and C4 positions. researchgate.netnih.gov This can be exploited to achieve the desired substitution pattern.

Facilitated Nucleophilic Substitution: The N-oxide group can facilitate nucleophilic substitution reactions, including the introduction of the ethoxy group. vanderbilt.edu

Versatile Intermediates: Pyridine N-oxides can be readily prepared by the oxidation of the corresponding pyridine. arkat-usa.org They can also be deoxygenated at a later stage to yield the desired pyridine derivative. arkat-usa.org

For the synthesis of this compound, a 4-ethoxypyridine N-oxide could be a key intermediate.

Methodologies for Regioselective Introduction of Bromo Substituents

The introduction of two bromine atoms at the specific 2 and 3 positions of the pyridine ring is a significant synthetic challenge. The electronic nature of the pyridine ring and the directing effects of existing substituents must be carefully considered.

Several bromination methods are available, each with its own advantages and limitations:

Direct Bromination: Using molecular bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS) can be effective, but may lead to a mixture of products due to the activating or deactivating nature of the substituents already on the ring.

Halogenation of Pyridine N-Oxides: The use of pyridine N-oxides can allow for highly regioselective halogenation. nih.gov For instance, treatment of a pyridine N-oxide with a brominating agent can lead to selective bromination at the C2 position.

Metal-Assisted Bromination: Directed ortho-metalation, followed by quenching with a bromine source, can provide excellent regiocontrol. researchgate.net

Sandmeyer-type Reactions: An amino group on the pyridine ring can be converted to a diazonium salt and subsequently replaced by a bromine atom. This method offers high regioselectivity.

Environmentally Favorable Bromination: Methods using reagents like tetrabutylammonium (B224687) bromide (TBAB) promoted by V₂O₅-H₂O₂ offer a milder and more environmentally friendly alternative to traditional brominating agents. organic-chemistry.org

The choice of bromination method will depend on the specific precursor being used and the desired regiochemical outcome.

Approaches for the Selective Incorporation of the Ethoxy Moiety

The introduction of the ethoxy group can be achieved through several synthetic strategies, primarily involving nucleophilic substitution reactions.

| Approach | Reagents and Conditions | Applicability |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695) or DMF. | This is a common method for introducing alkoxy groups onto activated pyridine rings, such as those bearing electron-withdrawing groups or a halogen at the position of substitution. For example, the reaction of 2,3-dibromo-4-chloropyridine (B12108582) with sodium ethoxide would be a plausible route. |

| Williamson Ether Synthesis | Reaction of a 4-hydroxypyridine derivative with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. | This approach is suitable if a 4-hydroxypyridine precursor is readily available. |

| From an Amino Group | Diazotization of a 4-aminopyridine (B3432731) derivative followed by treatment with ethanol. | This method can be effective but may be lower yielding compared to SNAr reactions. |

| Metal-Catalyzed Cross-Coupling Reactions | Palladium- or copper-catalyzed coupling of a halopyridine with an alcohol. | While less common for simple alkoxy groups, this method can be useful for more complex structures. |

The synthesis of 5-bromo-2-ethoxypyridine (B189575) has been achieved from 2,5-dibromopyridine (B19318) by reaction with sodium ethoxide, demonstrating the feasibility of introducing an ethoxy group onto a brominated pyridine ring. dur.ac.uk Similarly, the synthesis of 6-bromo-2-methoxy-3-aminopyridine was accomplished through nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov

Advanced Synthetic Methodologies for 2,3 Dibromo 4 Ethoxypyridine

Regioselective Bromination of Pyridine (B92270) Derivatives

The introduction of two bromine atoms at the C-2 and C-3 positions of a 4-ethoxypyridine (B3339012) scaffold is a significant challenge due to the directing effects of the substituents and the intrinsic reactivity of the pyridine ring. Advanced methods are required to overcome the tendencies toward substitution at other positions.

Direct Halogenation Procedures and Optimization

Direct electrophilic bromination of 4-ethoxypyridine is often problematic. Studies on the closely related 4-methoxypyridine (B45360) have shown that it does not undergo standard electrophilic bromination, but rather forms a stable 1:1 complex with bromine, which hinders the desired substitution reaction. cdnsciencepub.com While direct bromination of 4-pyridone, a tautomeric form of 4-hydroxypyridine (B47283), can yield the 3,5-dibromo derivative, this leads to an incorrect substitution pattern for the target molecule. cdnsciencepub.com The formation of complexes and lack of precise regiochemical control make direct halogenation an inefficient route for synthesizing 2,3-Dibromo-4-ethoxypyridine, necessitating more sophisticated strategies. cdnsciencepub.com

Directed Ortho-Metalation and Electrophilic Quenching with Brominating Agents

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG), which contains a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The alkoxy group at the C-4 position of the pyridine ring can serve as an effective DMG, directing metalation to the C-3 and C-5 positions.

A plausible and highly controlled route to this compound involves a sequential DoM and bromination strategy. This would begin with the synthesis of 2-bromo-4-ethoxypyridine (B97223), followed by a second metalation and bromination at the C-3 position.

Step 1: Synthesis of 2-Bromo-4-ethoxypyridine

The initial C-2 bromination can be achieved by first lithiating 4-ethoxypyridine at the C-2 position. The use of a mixed-base system, such as n-butyllithium and lithium N,N-dimethylethanolamine (LiDMAE), has been shown to effectively lithiate the C-2 position of the analogous 4-methoxypyridine. arkat-usa.orgchemicalbook.com Quenching the resulting lithiated intermediate with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, yields the 2-bromo-4-alkoxypyridine derivative. arkat-usa.orgchemicalbook.com

Table 1: Representative C-2 Lithiation and Bromination of 4-Methoxypyridine arkat-usa.orgchemicalbook.com

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 4-Methoxypyridine | 1) n-BuLi, LiDMAE, Hexanes, -20°C to -78°C 2) 1,2-Dibromo-1,1,2,2-tetrachloroethane, THF | 2-Bromo-4-methoxypyridine | 62% |

Step 2: C-3 Bromination of 2-Bromo-4-ethoxypyridine

With 2-bromo-4-ethoxypyridine in hand, a second DoM reaction can be performed. The C-4 ethoxy group now directs lithiation to the C-3 position. The use of a hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), is effective for deprotonation at C-3 of 2-bromo-4-methoxypyridine. arkat-usa.orgresearchgate.net Subsequent quenching of this new lithiated species with an electrophilic bromine source affords the desired this compound. A variety of brominating agents can be used for the electrophilic quench.

Table 2: Examples of Electrophiles Used in DoM of Pyridines clockss.orgumich.edu

| Pyridine Derivative | Lithiating Agent | Electrophile (E) | Product Substituent | Yield (%) |

|---|---|---|---|---|

| 4-Methoxypyridine | LDA | BrCN | -Br | 67 |

| 4-Cyanopyridine | LiTMP | CBr₄ | -Br | 69 |

| 4-Methoxypyridine | LDA | I₂ | -I | 76 |

| 4-Methoxypyridine | LDA | PhCHO | -CH(OH)Ph | 90 |

Transition Metal-Catalyzed Bromination Protocols

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for C-H bond functionalization. mdpi.com These methods offer alternative pathways for halogenation that can exhibit different regioselectivity compared to traditional electrophilic or DoM approaches. While transition metal-catalyzed C-H bromination of arenes is a well-established field, specific protocols for the direct di-bromination of 4-ethoxypyridine at the C-2 and C-3 positions are not extensively documented. Such a transformation would likely require a catalyst and ligand system capable of sequentially directing the bromination to two adjacent, sterically hindered positions. Other transition metals like copper, manganese, or vanadium have been used to catalyze the aminobromination of olefins, but their application to direct C-H bromination of pyridines is less common. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) for Ethoxy Group Installation

An alternative synthetic strategy involves starting with a polyhalogenated pyridine and selectively replacing one of the halogens with an ethoxy group through a nucleophilic aromatic substitution (SNAr) reaction. This approach hinges on the differential reactivity of the halogen substituents at various positions on the pyridine ring.

Substitution of Halogen Atoms with Alkoxide Reagents

The SNAr reaction is a cornerstone of pyridine chemistry, wherein a nucleophile displaces a leaving group on the electron-deficient ring. byjus.com A viable precursor for the synthesis of this compound via this method would be a 2,3-dibromo-4-halopyridine, such as 2,3-dibromo-4-chloropyridine (B12108582) or, ideally, 2,3-dibromo-4-fluoropyridine. The reaction with an alkoxide, such as sodium ethoxide (NaOEt) in ethanol (B145695), would install the C-4 ethoxy group.

The reactivity of the leaving group in SNAr reactions on pyridines generally follows the trend F >> Cl > Br. researchgate.netchemrxiv.orgwuxibiology.com Consequently, the displacement of a fluorine atom at the C-4 position is significantly faster and occurs under milder conditions than the displacement of a chlorine or bromine atom. researchgate.netwuxibiology.com For example, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net This differential reactivity makes 2,3-dibromo-4-fluoropyridine an excellent substrate, as the ethoxide would selectively displace the highly activated fluorine at C-4 while leaving the C-2 and C-3 bromine atoms intact.

Influence of Electronic Effects on Regioselectivity and Yield

The regioselectivity and rate of SNAr reactions are governed by the electronic properties of the pyridine ring and its substituents. byjus.com The pyridine nitrogen is a strong electron-withdrawing group, which reduces electron density at the ortho (C-2, C-6) and para (C-4) positions, making them susceptible to nucleophilic attack. byjus.comyoutube.com

The key to the high regioselectivity of the SNAr reaction at the C-4 position lies in the stability of the intermediate Meisenheimer complex. youtube.com When the nucleophile (ethoxide) attacks the C-4 position, the resulting negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for attack at the C-4 (and C-2/C-6) positions. youtube.com In contrast, attack at the meta positions (C-3, C-5) does not allow for delocalization of the negative charge onto the nitrogen atom, resulting in a much higher energy intermediate and a significantly slower reaction rate. youtube.com

In a substrate like 2,3-dibromo-4-fluoropyridine, the bromine atoms at C-2 and C-3 also act as electron-withdrawing groups, further activating the entire ring toward nucleophilic attack. byjus.com However, the positional electronic effects of the ring nitrogen remain dominant, directing substitution to the C-4 position. The superior leaving group ability of fluoride (B91410) compared to bromide ensures that the desired regiochemical outcome is achieved with high fidelity and yield. researchgate.netacs.org

Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the functionalization of halogenated pyridines. researchgate.netrsc.org For di- and polyhalogenated pyridines, the regioselectivity of these reactions is a critical consideration. nih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation on Brominated Pyridines

The Suzuki-Miyaura coupling is a widely utilized method for creating C-C bonds between an organoboron reagent and an organic halide. libretexts.org In the context of dihalopyridines, such as 2,3-dibromopyridine (B49186), the reaction typically shows a preference for substitution at the positions flanking the nitrogen atom (C2/C6). researchgate.net This inherent regioselectivity is a key factor in planning synthetic routes. For instance, the Suzuki-Miyaura coupling of 2,4-dibromopyridine (B189624) has been a subject of detailed study to understand and control the site of reaction. researchgate.net

The choice of catalyst, ligands, and reaction conditions can influence the outcome. While conventional wisdom points to preferential reaction at the C2 position, recent studies have explored ligand-controlled systems to achieve unconventional C4-selectivity in 2,4-dihalopyridines. nih.govnih.gov These advances highlight the potential for tuning the regiochemical outcome of Suzuki-Miyaura reactions on brominated pyridines.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines

| Substrate | Typical Major Product Position | Notes | References |

| 2,3-Dihalopyridines | C2 | Preferential reaction at the position alpha to nitrogen. | researchgate.net |

| 2,4-Dihalopyridines | C2 | Can be steered to C4 with specific ligands. | nih.govnih.gov |

| 2,5-Dihalopyridines | C2 | C5 arylation can be promoted under certain conditions. | nih.gov |

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Heck, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings offer powerful alternatives for functionalizing brominated pyridines.

The Negishi coupling , which pairs an organozinc reagent with an organic halide, is a robust method for C-C bond formation. researchgate.net It has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org Notably, the Negishi reaction can be chemoselective, allowing for coupling at a C-Br bond in the presence of other functionalities like a stannyl (B1234572) group. acs.org This methodology has proven effective for coupling various organozinc reagents with halopyridines, including those with bromo substituents, often with good to excellent yields. organic-chemistry.orgrsc.orgakjournals.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a pathway to introduce alkenyl groups onto the pyridine core. sioc-journal.cn Tandem strategies combining in-situ bromination with a subsequent Heck reaction have been developed for the synthesis of polysubstituted pyridines, showcasing the versatility of this method. rsc.org

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of aminopyridines from bromopyridines. acsgcipr.org This reaction is broadly applicable to a range of primary and secondary amines, including volatile amines, and has been optimized for various bromopyridine substrates. chemspider.comnih.govrsc.org The development of specialized ligands and precatalysts has significantly expanded the scope and efficiency of this transformation. rsc.orgorganic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Coupling Reactions on Brominated Pyridines

| Reaction | Coupling Partners | Bond Formed | Key Features | References |

| Negishi | Organozinc Reagent + Bromopyridine | C-C | Good functional group tolerance; can be highly chemoselective. | researchgate.netorganic-chemistry.orgacs.orgrsc.org |

| Heck | Alkene + Bromopyridine | C-C (alkenyl) | Forms substituted alkenes; can be used in tandem reactions. | wikipedia.orgsioc-journal.cnrsc.org |

| Buchwald-Hartwig | Amine + Bromopyridine | C-N | Widely used for synthesizing aminopyridines; broad amine scope. | acsgcipr.orgchemspider.comnih.govrsc.org |

Aryne Chemistry and Related Highly Reactive Intermediates in Pyridine Synthesis

The in-situ generation and trapping of highly reactive intermediates like pyridynes offers a powerful, albeit challenging, approach to the synthesis of highly substituted pyridines. rsc.orgscribd.com

Generation and Trapping of Pyridyne Intermediates

Pyridynes are transient species derived from pyridine rings by the formal removal of two substituents, creating a highly strained triple bond within the ring. wikipedia.org They can be generated from dihalopyridines through treatment with strong bases. For instance, the generation of tribromo-3-pyridyne has been achieved through the thermal elimination of metal halide from an organometallic precursor derived from pentabromopyridine. rsc.org Similarly, 2,3-pyridyne precursors have been accessed from 2-pyridone. researchgate.net

Once generated, these reactive intermediates can be "trapped" by a variety of nucleophiles and cycloaddition partners, leading to the formation of functionalized pyridines. researchgate.netnih.gov The trapping reactions can exhibit high regioselectivity, which can be influenced by substituents on the pyridyne precursor. nih.gov For example, 3,4-pyridynes have been effectively trapped to create highly decorated pyridine derivatives. nih.gov The generation and trapping of a 3,4-piperidyne, a saturated analogue, has also been reported, highlighting the expanding scope of this chemistry. acs.org

Mechanistic Investigations of Pyridyne-Mediated Reactions

Understanding the factors that control the regioselectivity of pyridyne trapping is crucial for synthetic planning. Mechanistic studies, often supported by computational chemistry, have provided significant insights. The "aryne distortion model" is a key concept used to explain the regioselectivity observed in nucleophilic additions and cycloadditions to pyridynes. nih.gov This model posits that substituents on the aryne can distort the triple bond, leading to preferential attack at one of the two carbons of the aryne.

Investigations into the generation of pyridyl radicals via photoredox catalysis and their subsequent reactions also provide valuable mechanistic understanding. nih.govacs.org These studies explore how reaction conditions, such as the solvent, can dictate the reactivity and chemoselectivity of these radical intermediates. acs.org Furthermore, theoretical studies on pyridine activation and subsequent reactions, such as phosphination, shed light on the electronic changes within the pyridine ring that influence reactivity and site-selectivity. mdpi.com

Synthetic Route Optimization and Yield Enhancement Strategies

The efficient synthesis of functionalized pyridines relies on the optimization of reaction conditions and the development of high-yielding synthetic routes. researchgate.netresearchgate.net Various strategies have been employed to enhance yields and improve the practicality of these syntheses.

One approach involves the use of multicomponent reactions, which allow for the construction of complex pyridine derivatives in a single step from simple starting materials. conicet.gov.arnih.gov The optimization of these reactions often involves screening different catalysts, solvents, and temperatures to maximize the yield of the desired product. researchgate.netcore.ac.uk For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves two steps, has been optimized into a one-step procedure through the use of acid catalysis and microwave irradiation. organic-chemistry.org

Flow chemistry has also emerged as a powerful tool for optimizing pyridine synthesis. Continuous flow reactors can offer improved heat and mass transfer, leading to shorter reaction times and higher yields compared to batch processes. thieme-connect.combeilstein-journals.org This technology has been successfully applied to both Negishi couplings and the Bohlmann-Rahtz synthesis of pyridines. akjournals.combeilstein-journals.org

Furthermore, the development of novel catalytic systems and reaction media can lead to significant improvements in yield and efficiency. nih.gov For instance, the use of specific ligands in palladium-catalyzed reactions can not only control regioselectivity but also enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. nih.govorganic-chemistry.org

Table 3: Strategies for Yield Enhancement in Pyridine Synthesis

| Strategy | Description | Example Application | References |

| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. | Hantzsch-like condensation for functionalized pyridines. | conicet.gov.arnih.gov |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | One-step Bohlmann-Rahtz pyridine synthesis. | akjournals.combeilstein-journals.org |

| Catalyst & Ligand Optimization | Screening and selecting the most effective catalyst and ligand system. | Ligand-controlled regioselectivity in Suzuki-Miyaura coupling. | nih.govorganic-chemistry.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | One-pot Bohlmann-Rahtz pyridine synthesis. | organic-chemistry.orgbeilstein-journals.org |

Chemical Reactivity and Transformation Pathways of 2,3 Dibromo 4 Ethoxypyridine

Reactivity of Bromine Substituents at C-2 and C-3 Positions

The bromine atoms at the C-2 and C-3 positions are the primary sites of reactivity in 2,3-Dibromo-4-ethoxypyridine, enabling a variety of functionalization reactions. Their differing electronic environments on the pyridine (B92270) ring allow for selective transformations.

Selective Monofunctionalization via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of di- and polyhalogenated pyridines, achieving selective monofunctionalization is a significant synthetic challenge. incatt.nl The differential reactivity of the bromine atoms in this compound can be exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.comossila.com The C-2 position is generally more susceptible to oxidative addition to the palladium catalyst due to its higher electrophilicity, influenced by the adjacent nitrogen atom. This inherent reactivity difference allows for the selective substitution of the C-2 bromine atom while leaving the C-3 bromine intact. nih.gov

For instance, the use of specific palladium catalysts and ligands can be fine-tuned to favor the coupling at one position over the other. incatt.nlrug.nl The choice of reaction conditions, including the base, solvent, and temperature, is crucial in controlling the selectivity of these transformations. incatt.nl This selective approach is invaluable for the stepwise introduction of different substituents, leading to the synthesis of complex, unsymmetrically substituted pyridine derivatives. organic-chemistry.org

Table 1: Selective Cross-Coupling Reactions

| Reactant | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| This compound | Arylboronic acid | Pd(OAc)2 / PCy3·HBF4 | 2-Aryl-3-bromo-4-ethoxypyridine | Moderate to Excellent | nih.gov |

| Dihalomaleimides | Triorganoindium (R3In) | Pd(PhCN)2Cl2 | Monocoupled maleimide | up to 81 | organic-chemistry.org |

| Aryl Bromides | Aryl Bromides | [Pd-PEPPSI-IPr] | Unsymmetrical biaryls | Good | rug.nl |

Lithium-Halogen Exchange and Subsequent Electrophilic Trapping

Lithium-halogen exchange is a rapid and efficient method for converting aryl halides into organolithium species, which can then react with various electrophiles. harvard.edu For this compound, this reaction offers a pathway to introduce a wide range of functional groups. The regioselectivity of the lithium-halogen exchange is a critical aspect. Typically, the bromine at the C-2 position is more readily exchanged than the one at C-3 due to the inductive effect of the pyridine nitrogen. arkat-usa.orgresearchgate.net

The reaction is generally carried out at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. rug.nlarkat-usa.org The resulting lithiated intermediate can be trapped with a variety of electrophiles, including aldehydes, ketones, and amides, to yield the corresponding substituted pyridines. nih.gov However, "halogen dance" rearrangements, where the initial organolithium species isomerizes to a more stable one, can sometimes occur, leading to a mixture of products. arkat-usa.orgresearchgate.net

Table 2: Lithium-Halogen Exchange and Electrophilic Trapping

| Starting Material | Reagent | Electrophile | Product | Key Observation | Reference |

| 2,5-dibromo-4-methoxypyridine (B2608117) | n-BuLi | DMF | 2-bromo-4-methoxy-5-formylpyridine | Formation of regioisomer via halogen dance | arkat-usa.orgresearchgate.net |

| Dibromo(hetero)arenes | sBu2Mg·2LiOR | Benzaldehyde | Functionalized alcohol | Regioselective Br/Mg exchange | nih.gov |

| ortho-substituted bromide | tBuLi | Aryl bromide | Unsymmetrical biaryl | Preferential lithium-halogen exchange | rug.nl |

Nucleophilic Displacement Reactions with Various Nucleophiles

The bromine atoms on the pyridine ring can also be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine ring facilitates these reactions, particularly at the C-2 position. A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed to introduce new functional groups. smolecule.com

The reaction of 3-bromo-4-ethoxypyridine (B1611126) with potassium amide in liquid ammonia (B1221849) has been shown to yield 2-amino-4-ethoxypyridine (B112725) as the main product, with 2-amino-5-bromo-4-ethoxypyridine as a byproduct. This suggests the formation of a pyridyne intermediate. researchgate.net The reactivity in nucleophilic displacement is influenced by the position of the bromine atom and the nature of the nucleophile. researchgate.netdtic.mil

Reactivity Profile of the 4-Ethoxy Group

The 4-ethoxy group, while generally more stable than the bromine substituents, also possesses a distinct reactivity profile that can be utilized in synthetic strategies.

Stability of the Ether Linkage under Diverse Reaction Conditions

The ether linkage of the 4-ethoxy group is generally stable under a wide range of reaction conditions, including those employed for the functionalization of the bromine atoms. It is typically resistant to the basic conditions used in many cross-coupling reactions and the low temperatures of lithium-halogen exchanges. This stability allows for the selective manipulation of the C-2 and C-3 positions without affecting the ethoxy group, a crucial feature for multi-step syntheses.

Potential for Ether Cleavage and Functional Group Interconversion

Although stable, the ether linkage can be cleaved under specific, often harsh, conditions. vulcanchem.com Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether, yielding the corresponding 4-hydroxypyridine (B47283) derivative. numberanalytics.comlibretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion. libretexts.org

This cleavage provides a route for functional group interconversion, transforming the ethoxy group into a hydroxyl group, which can then be further modified. For example, the resulting 4-hydroxypyridine can be converted into other functional groups or used as a handle for further synthetic elaborations.

Table 3: Ether Cleavage Reactions

| Substrate Type | Reagent | Mechanism | Product | Reference |

| Aromatic Ether | HBr or HI | Acidic Cleavage (SN1 or SN2) | Aromatic alcohol and alkyl halide | numberanalytics.comlibretexts.org |

| Aromatic Ether | Strong Base (e.g., NaH) | Basic Cleavage | Aromatic alcohol and alkyl derivative | numberanalytics.com |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the this compound ring possesses a lone pair of electrons, rendering it a nucleophilic and basic center. This inherent characteristic dictates a significant portion of its chemical reactivity, particularly in reactions involving the formation of new bonds at the nitrogen center. These reactions include quaternization to form pyridinium (B92312) salts, oxidation to yield N-oxides, and coordination to metal ions to form complex compounds. The presence of two electron-withdrawing bromine atoms on the ring tends to decrease the nucleophilicity of the nitrogen, while the electron-donating ethoxy group partially counteracts this effect.

Quaternization and N-Oxidation Reactions

Quaternization

The reaction of pyridines with organic halides, known as the Menschutkin reaction, is a fundamental process that converts the tertiary nitrogen of the pyridine into a quaternary ammonium (B1175870) salt, or pyridinium salt. This transformation involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of an alkyl halide, displacing the halide ion.

For this compound, this reaction would proceed by treatment with an alkylating agent, such as methyl iodide or ethyl bromide, typically in a polar solvent that can stabilize the resulting ionic product. The electron-withdrawing nature of the two bromine atoms deactivates the pyridine ring, making the nitrogen less nucleophilic compared to unsubstituted pyridine and potentially requiring more forcing reaction conditions. However, the formation of N-quaternized ketene (B1206846) N,O-acetals from substituted pyridines demonstrates the viability of this approach. chemrxiv.org

Table 1: Representative Quaternization Reaction

| Reactant | Reagent | Product |

| This compound | Methyl Iodide (CH₃I) | 1-Methyl-2,3-dibromo-4-ethoxypyridin-1-ium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-2,3-dibromo-4-ethoxypyridin-1-ium bromide |

N-Oxidation

Pyridine N-oxides are valuable synthetic intermediates as the N-oxide group alters the electronic properties of the ring, facilitating both electrophilic and nucleophilic substitution reactions. iust.ac.ir The N-oxidation of this compound involves the treatment with an oxidizing agent, such as a peracid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst. iust.ac.irgoogle.com

The oxidation of halopyridines can be challenging due to the reduced nucleophilicity of the nitrogen atom. google.com However, various methods have been developed for the N-oxidation of substituted pyridines. researchgate.net For instance, processes using hydrogen peroxide at elevated temperatures in the presence of catalysts are effective for oxidizing substituted pyridine compounds. google.com The resulting this compound N-oxide features a dipolar N⁺-O⁻ bond, which significantly influences its subsequent reactivity.

Table 2: Representative N-Oxidation Reaction

| Reactant | Reagent | Product |

| This compound | Hydrogen Peroxide (H₂O₂)/Acetic Acid | This compound N-oxide |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Coordination Chemistry with Metal Ions

The lone pair of electrons on the pyridine nitrogen allows it to function as a Lewis base, donating electron density to a metal center (a Lewis acid) to form a coordinate covalent bond. msu.edulibretexts.org In this capacity, this compound can act as a monodentate ligand, binding to a central metal ion through a single donor atom. libretexts.org The coordination number—the total number of donor atoms bonded to the central metal—is a key factor in determining the geometry of the resulting complex, with tetrahedral, square-planar, and octahedral geometries being common. uni-siegen.deuomustansiriyah.edu.iq

The coordinating ability of the pyridine ligand is influenced by the electronic effects of its substituents. The electron-withdrawing bromine atoms in this compound would be expected to reduce the basicity of the nitrogen atom, potentially leading to weaker metal-ligand bonds compared to more electron-rich pyridines.

The corresponding N-oxide derivative, this compound N-oxide, is also a highly effective ligand. wikipedia.org In these complexes, coordination occurs through the oxygen atom of the N-oxide group. wikipedia.org These N-oxide ligands are known to form stable complexes with a variety of transition metals, including manganese(II), copper(II), and thallium(I), often resulting in the formation of coordination polymers where the ligand bridges multiple metal centers. acs.orgtandfonline.comiucr.org The formation of such complexes demonstrates the versatility of substituted pyridine N-oxides as building blocks in supramolecular chemistry.

Table 3: Potential Metal Complexes and Geometries

| Ligand | Metal Ion | Potential Complex Formula | Possible Geometry |

| This compound | Copper(II) | [Cu(C₇H₆Br₂NO)₂Cl₂] | Tetrahedral/Square Planar |

| This compound | Nickel(II) | [Ni(C₇H₆Br₂NO)₄]²⁺ | Octahedral |

| This compound N-oxide | Manganese(II) | [Mn(C₇H₆Br₂NO₂)₂(OAc)₂] | Octahedral |

| This compound N-oxide | Zinc(II) | [Zn(C₇H₆Br₂NO₂)₂Br₂] | Tetrahedral |

Advanced Characterization and Analytical Techniques in 2,3 Dibromo 4 Ethoxypyridine Research

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for determining the precise molecular structure of 2,3-Dibromo-4-ethoxypyridine. Each technique offers unique insights into the molecule's atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. emerypharma.com It provides detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms and their local environments. emerypharma.com For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The two remaining protons on the pyridine ring (at positions 5 and 6) would appear as doublets due to coupling with each other. The ethoxy group would present as a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons. researchgate.net The chemical shifts are influenced by the electronegativity of the adjacent bromine atoms and the oxygen of the ethoxy group. organicchemistrydata.org

¹³C NMR: The carbon-13 NMR spectrum confirms the number of unique carbon atoms in the molecule. emerypharma.com The spectrum of this compound is expected to show five signals for the pyridine ring carbons and two signals for the ethoxy group carbons. The positions of the signals are dictated by the substituents; carbons bonded to bromine (C2, C3) would be shifted, as would the carbon bonded to the ethoxy group (C4).

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment of the ¹H and ¹³C signals. emerypharma.comresearchgate.net A COSY spectrum would show correlations between the coupled protons on the pyridine ring, confirming their adjacency. emerypharma.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. emerypharma.com

Table 1: Expected NMR Data for this compound Note: These are estimated values based on known substituent effects on pyridine rings. Actual experimental values may vary.

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-5 | ¹H NMR | ~7.0 - 7.5 | Doublet (d) | Shifted downfield by adjacent bromine and upfield by ethoxy group. |

| H-6 | ¹H NMR | ~8.0 - 8.5 | Doublet (d) | Shifted downfield by the adjacent nitrogen atom. |

| -OCH₂CH₃ | ¹H NMR | ~4.0 - 4.5 | Quartet (q) | Methylene protons of the ethoxy group. |

| -OCH₂CH₃ | ¹H NMR | ~1.3 - 1.6 | Triplet (t) | Methyl protons of the ethoxy group. |

| C-2 | ¹³C NMR | ~115 - 125 | Singlet | Carbon bearing a bromine atom. |

| C-3 | ¹³C NMR | ~110 - 120 | Singlet | Carbon bearing a bromine atom. |

| C-4 | ¹³C NMR | ~160 - 165 | Singlet | Carbon bearing the ethoxy group. |

| C-5 | ¹³C NMR | ~115 - 125 | Singlet | |

| C-6 | ¹³C NMR | ~145 - 155 | Singlet | Carbon adjacent to nitrogen. |

| -OCH₂CH₃ | ¹³C NMR | ~60 - 70 | Singlet | Methylene carbon of the ethoxy group. |

| -OCH₂CH₃ | ¹³C NMR | ~14 - 16 | Singlet | Methyl carbon of the ethoxy group. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule. sci-hub.st These techniques are complementary and offer a characteristic fingerprint for this compound. americanpharmaceuticalreview.com

FT-IR Spectroscopy: The FT-IR spectrum would display absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected absorptions include C-H stretching from the aromatic ring and the ethoxy group, C=C and C=N ring stretching vibrations characteristic of the pyridine core, and the strong C-O-C stretching of the ether linkage. rsc.org The C-Br stretching vibrations typically appear in the far-infrared region. optica.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton which may be weak in the IR spectrum. americanpharmaceuticalreview.com For this compound, characteristic Raman bands would include the symmetric pyridine ring breathing mode. researchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. sci-hub.st

Table 2: Expected Vibrational Frequencies for this compound Note: Based on typical frequency ranges for substituted pyridines.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (ethoxy) | FT-IR, Raman | 2850 - 2980 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | FT-IR, Raman | 1400 - 1600 | Strong |

| Asymmetric C-O-C Stretch (ether) | FT-IR | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch (ether) | Raman | 1020 - 1080 | Medium |

| C-Br Stretch | FT-IR, Raman | 500 - 650 | Medium-Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. whitman.edu When coupled with liquid chromatography (LC-MS), it also serves as a potent analytical tool for separation and identification. rsc.org

For this compound, the mass spectrum would show a distinct molecular ion (M⁺) peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion region will exhibit a characteristic isotopic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. whitman.eduresearchgate.net This pattern is a definitive indicator of a dibrominated compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum give structural clues. Common fragmentation pathways for this compound would likely involve the loss of an ethyl radical (•CH₂CH₃), an ethoxy radical (•OCH₂CH₃), or successive loss of bromine atoms. uni-saarland.delibretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound (C₇H₇Br₂NO) Molecular Weight: 280.95 g/mol (using ⁷⁹Br)

| Fragment Ion (m/z) | Proposed Lost Fragment | Notes |

| 281 / 283 / 285 | [M]⁺ | Molecular ion cluster showing the characteristic 1:2:1 ratio for two bromine atoms. |

| 252 / 254 / 256 | [M-C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |

| 236 / 238 / 240 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 202 / 204 | [M-Br]⁺ | Loss of one bromine atom. This fragment would still show a 1:1 isotopic pattern for the remaining bromine. |

| 123 | [M-2Br]⁺ | Loss of both bromine atoms. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The pyridine ring contains π-electrons that can undergo π → π* and n → π* transitions upon absorption of UV radiation. The presence of substituents like bromine and the electron-donating ethoxy group on the pyridine ring influences the energy of these transitions. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyridine. core.ac.uk The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) would be used to confirm the presence of the conjugated pyridine system and can be useful for quantitative analysis.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol | ~270 - 290 | π → π |

| Ethanol | ~230 - 250 | π → π |

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and starting materials, thereby enabling purity assessment and the monitoring of reaction progress. rsc.org

HPLC and UPLC are the premier chromatographic methods for the analysis of non-volatile organic compounds like this compound. ijsrtjournal.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. sielc.com

For purity analysis, a reversed-phase HPLC method, likely using a C18 stationary phase, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier. nih.govmdpi.com The compound would elute at a characteristic retention time, and its purity would be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. ijsrtjournal.com

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. researchgate.netresearchgate.net This makes UPLC particularly suitable for high-throughput screening of reaction conditions or rapid purity checks of synthetic intermediates and final products. ijsrtjournal.com

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. In the context of this compound research, GC is primarily used to assess the purity of a sample, identify potential impurities from a synthesis, and quantify the compound in a mixture. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Given the halogenated and aromatic nature of this compound, specific GC configurations are optimal for its analysis. The use of a capillary column with a non-polar or medium-polarity stationary phase is typical for such aromatic compounds. Detection is a critical aspect; while a Flame Ionization Detector (FID) can be used, detectors that are highly sensitive to halogenated compounds, such as an Electron Capture Detector (ECD) or a Hall Electrolytic Conductivity Detector (HECD), are more suitable. epa.govingenieria-analitica.comclu-in.org These detectors offer enhanced selectivity and sensitivity for bromine-containing molecules, allowing for detection at very low concentrations. clu-in.org When coupled with a Mass Spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra, which can definitively identify the compound and its byproducts by their fragmentation patterns. semanticscholar.org

Semi-quantitative analysis of reaction products, such as identifying the components in a mixture of brominated pyridines, has been effectively performed using gas chromatography. researchgate.netcapes.gov.brresearchgate.net For a comprehensive analysis of this compound, a temperature-programmed method is employed to ensure the efficient elution of the compound and the separation of any related impurities, such as isomers or starting materials.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of this compound

| Parameter | Specification |

|---|---|

| GC System | Agilent 7890B GC or similar ingenieria-analitica.com |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (Split mode, ratio 20:1) |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) clu-in.orgchromatographyonline.com |

| Detector Temperature | 300 °C (ECD) or 280 °C (MS Transfer Line) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical method used extensively in synthetic chemistry. silicycle.com Its primary applications in this compound research include monitoring the progress of a synthesis, determining the purity of the product, and optimizing solvent systems for large-scale purification via column chromatography. derpharmachemica.comglobalresearchonline.net

TLC operates on the principle of separation by adsorption. annamalaiuniversity.ac.in A sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. silicycle.com

For this compound, a moderately polar compound, a common stationary phase is silica gel 60 F254. The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. silicycle.comrsc.org By varying the ratio of these solvents, the separation can be optimized. silicycle.com Visualization of the separated spots is achieved under UV light (254 nm), where the compound will appear as a dark spot against the fluorescent background, or by exposure to iodine vapor. derpharmachemica.comictsl.net

The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. globalresearchonline.net In a hypothetical synthesis of this compound from a precursor like 2,3-dibromopyridin-4-ol, TLC would show the reactant spot diminishing and the product spot appearing over time, each with a distinct Rf value.

Table 2: Hypothetical TLC Rf Values for Monitoring the Synthesis of this compound

| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Rf Value (1:1 Hexane:Ethyl Acetate) | Notes |

|---|---|---|---|

| 2,3-Dibromopyridin-4-ol (Starting Material) | 0.15 | 0.30 | More polar, lower Rf value. |

| This compound (Product) | 0.40 | 0.65 | Less polar than the starting material due to the ether linkage, resulting in a higher Rf value. |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. veranova.com For this compound, this technique provides unequivocal proof of its molecular structure, confirming the connectivity of atoms and, most importantly, the precise substitution pattern on the pyridine ring. It allows for the unambiguous determination of the relative stereochemistry by mapping the spatial arrangement of the two bromine atoms and the ethoxy group.

The technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffracted spots are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice. dtic.mil Mathematical analysis of this diffraction pattern yields a three-dimensional electron density map, from which the positions of all atoms can be determined with high precision, revealing exact bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound is not publicly documented as of this writing, the structures of numerous closely related dibromo-substituted pyridines have been confirmed using this method. researchgate.netarkat-usa.orgbas.bg For example, the analysis of compounds like 3,5-Dibromo-4-methylpyridine provides a clear precedent. researchgate.net The resulting crystallographic data not only confirms the chemical structure but also reveals details about intermolecular interactions, such as halogen bonds or π–π stacking, which govern the crystal packing. researchgate.net In the case of this compound, X-ray crystallography would definitively confirm the ortho-positioning of the two bromine atoms relative to each other and their placement adjacent to the ethoxy group at the C4 position.

Table 3: Representative Crystallographic Data for a Dibromo-Substituted Pyridine Analog (3,5-Dibromo-4-methylpyridine)

This table illustrates the type of data obtained from an X-ray crystallography experiment and is based on a known, related structure. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Br₂N researchgate.net |

| Molecular Weight | 250.91 researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Cmc2₁ researchgate.net |

| a (Å) | 14.178 (3) researchgate.net |

| b (Å) | 7.6407 (12) researchgate.net |

| c (Å) | 7.3510 (12) researchgate.net |

| Volume (ų) | 796.1 (3) researchgate.net |

| Z (Molecules per unit cell) | 4 researchgate.net |

| Calculated Density (Mg m⁻³) | 2.224 researchgate.net |

Theoretical and Computational Chemistry Studies of 2,3 Dibromo 4 Ethoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of molecules like 2,3-Dibromo-4-ethoxypyridine. DFT methods are employed to predict molecular geometries, calculate electronic properties, and understand reaction mechanisms at the quantum level. bohrium.com

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of pyridine (B92270) derivatives are of significant interest for understanding their reactivity and potential applications. bohrium.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. bohrium.comresearchgate.net

For substituted pyridines, the nature and position of the substituents significantly influence the energies of these frontier orbitals. mostwiedzy.pl Electron-donating groups, such as the ethoxy group at the 4-position, are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the bromine atoms at the 2- and 3-positions, would lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.45 | 6.33 |

| 4-Ethoxypyridine (B3339012) | -6.21 | -0.23 | 5.98 |

| 2,3-Dibromopyridine (B49186) | -7.15 | -1.12 | 6.03 |

| This compound | -6.54 | -0.98 | 5.56 |

Note: The values in the table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods.

Geometry Optimization and Vibrational Frequency Computations

DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound through geometry optimization. mdpi.com This process finds the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The optimized geometry provides a realistic model of the molecule's shape.

Once the optimized geometry is obtained, vibrational frequency computations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. dergipark.org.trcdnsciencepub.com Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound. core.ac.uk

For this compound, key vibrational modes would include:

C-Br stretching vibrations.

C-O-C stretching vibrations of the ethoxy group.

Pyridine ring breathing and deformation modes. dergipark.org.tr

C-H stretching and bending vibrations.

The positions of the bromine and ethoxy substituents will influence the vibrational frequencies of the pyridine ring. rsc.org For example, the C-Cl stretching vibration in chloropyridines is typically observed in the range of 710–505 cm⁻¹. core.ac.uk Similar characteristic frequencies would be expected for the C-Br bonds in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-Br) | ~650 | C-Br stretch |

| ν(C-Br) | ~580 | C-Br stretch |

| ν(C-O-C) | ~1240 | Asymmetric stretch |

| ν(C-O-C) | ~1050 | Symmetric stretch |

| Ring Breathing | ~990 | Pyridine ring mode |

Note: These are expected ranges and would require specific DFT calculations for accurate prediction.

Reaction Mechanism and Transition State Investigations

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants and products. diva-portal.org The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction rate. researchgate.net

For instance, in a nucleophilic aromatic substitution (SNA) reaction, where a nucleophile replaces one of the bromine atoms, DFT can be used to model the reaction pathway. rsc.org It can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex. rsc.org Computational studies on similar systems, like the reaction of acyl halides with pyridine, have revealed detailed mechanistic insights, including the nature of the transition state orbitals. researchgate.net

Investigations into the halogenation of pyridines have utilized DFT to understand regioselectivity. nih.gov For this compound, DFT could predict whether a subsequent reaction, such as a cross-coupling reaction, would preferentially occur at the C2 or C3 position. Studies on 2,3-dihalopyridines have shown that the site-selectivity of Pd-catalyzed reactions can be effectively studied by computing the oxidative addition process using DFT. researchgate.net

Solvent Effects and Solvation Models

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. acs.org Computational models can account for these solvent effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netindexcopernicus.comacs.org

These models can be used in conjunction with DFT calculations to provide a more accurate description of the molecule's behavior in solution. nih.gov For example, the pKa of substituted pyridines in aqueous solution has been successfully calculated using the Conductor-like Screening Model (COSMO). mdpi.com For this compound, these models could be used to predict its properties and reactivity in different solvents, aiding in the selection of optimal reaction conditions.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

While DFT is excellent for studying the electronic properties and reactivity of a single conformation, molecules with flexible groups, like the ethoxy group in this compound, can exist in multiple conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the conformational space of a molecule. researchgate.netusp.br

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule's conformation changes over time. biorxiv.org MC simulations, on the other hand, generate a series of random conformational changes and use a set of criteria to accept or reject these changes, ultimately sampling the most probable conformations. uci.edu

For this compound, these simulations can reveal the preferred orientation of the ethoxy group relative to the pyridine ring. This information is important as the conformation of the molecule can influence its interaction with other molecules, such as enzymes or receptors in a biological system. researchgate.net Conformational analysis can help understand how the molecule's shape and flexibility are influenced by its environment. researchgate.net

Cheminformatics and Computational Drug Design Principles (focus on compound utility)

Cheminformatics and computational drug design utilize computational methods to identify and optimize new drug candidates. nih.gov Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry due to their diverse pharmacological activities and ability to form various interactions with biological targets. auctoresonline.orgdovepress.com

For this compound, cheminformatics tools can be used to predict its potential biological activity based on its structural features. In silico screening methods, such as molecular docking, can be employed to predict how well the molecule might bind to a specific protein target. asianpubs.org For example, halogenated pyridine derivatives have been investigated as potential anticonvulsants and antimycobacterial agents. researchgate.netrsc.org

Computational algorithms can also predict important pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). nih.gov For instance, properties like lipophilicity (logP), water solubility, and the potential to cross the blood-brain barrier can be estimated. nih.gov These predictions help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. chula.ac.th The presence of halogen atoms and an ethoxy group in this compound would significantly influence these properties, making it an interesting candidate for such computational evaluation.

| Property | Predicted Value | Significance |

|---|---|---|

| logP (Lipophilicity) | 2.5 - 3.5 | Influences membrane permeability and solubility |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Correlates with drug transport properties |

| Number of Rotatable Bonds | 2 | Affects conformational flexibility and binding |

| Hydrogen Bond Donors | 0 | Influences interaction with biological targets |

| Hydrogen Bond Acceptors | 2 | Influences interaction with biological targets |

Note: These values are estimations and would need to be calculated using specific cheminformatics software.

Academic Research on this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite a comprehensive search of available scientific databases and academic publications, no specific research applications or detailed studies concerning the chemical compound this compound were found. The stringent requirement to focus solely on this specific compound and adhere to a detailed outline of its applications cannot be fulfilled based on the current body of scientific literature.

While the field of organic chemistry extensively covers the applications of various substituted pyridines, including numerous bromo- and alkoxy-derivatives, the specific isomer this compound does not appear to be a subject of published academic inquiry. Literature on related compounds, such as other isomers of dibromo-alkoxypyridine, is available and details their use in organic synthesis and materials science. arkat-usa.orgresearchgate.netnih.gov For instance, compounds like 2,6-dibromo-4-methoxypyridine (B39753) and 2,5-dibromo-4-methoxypyridine (B2608117) are documented as versatile intermediates in cross-coupling reactions and for the synthesis of functional materials. arkat-usa.orgrsc.org However, extrapolating these findings to this compound without direct evidence would be scientifically unsound.

The absence of this compound in research literature prevents the creation of the requested detailed and scientifically accurate article, including data tables and specific research findings as per the provided outline. The compound is listed in the catalogs of some chemical suppliers, but without accompanying application notes or references to research. chemicalbook.com

Therefore, all sections of the requested article, including:

Academic Research Applications and Future Directions for 2,3 Dibromo 4 Ethoxypyridine

Contributions to Materials Science

Components in Supramolecular Chemistry

cannot be populated with the required scientifically-backed information for 2,3-Dibromo-4-ethoxypyridine.

Exploration in Agrochemical and Fine Chemical Development

Although direct applications of this compound in agrochemical or fine chemical production are not documented, the known reactivity of similar halogenated pyridines provides a strong basis for its potential utility. Halogenated pyridines are crucial intermediates in the synthesis of insecticides, herbicides, and fungicides. arkat-usa.org The bromine atoms at the 2- and 3-positions of the pyridine (B92270) ring can serve as handles for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.org These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds.

The ethoxy group at the 4-position further modulates the reactivity of the pyridine ring. Its electron-donating nature can influence the regioselectivity of subsequent reactions, potentially directing new substituents to specific positions on the ring. This level of control is highly desirable in the rational design of new active ingredients for agrochemicals and fine chemicals, where specific structural features are often required for biological activity.

Table 1: Potential Applications of this compound Derivatives

| Potential Product Class | Synthetic Transformation | Role of this compound |

| Novel Herbicides | Suzuki-Miyaura Coupling | Core scaffold for introducing aryl or heteroaryl moieties. |

| Advanced Fungicides | Nucleophilic Aromatic Substitution | Precursor for introducing various functional groups. |

| Specialized Insecticides | Heck or Sonogashira Coupling | Building block for creating extended conjugated systems. |

| Fine Chemical Intermediates | Multiple Cross-Coupling Reactions | Versatile platform for synthesizing complex substituted pyridines. |

Emerging Research Frontiers

The future of chemical synthesis is geared towards more efficient, sustainable, and automated methodologies. For a compound like this compound, several emerging research areas hold the key to unlocking its full synthetic potential.

Catalytic Transformations of Halogenated Pyridines

The development of novel catalytic systems is a major driver of innovation in organic synthesis. For dihalogenated pyridines, research into selective catalytic transformations is particularly active. This includes the development of catalysts that can differentiate between the two bromine atoms in this compound, allowing for sequential and site-selective functionalization. Such selective transformations would provide a powerful tool for building molecular complexity in a controlled manner. Recent advances in metal-mediated catalysis, particularly with palladium and iridium, have shown promise in the selective functionalization of dihalogenated pyridines. acs.orgresearchgate.net

Sustainable Synthesis Methodologies

Green chemistry principles are increasingly influencing the design of synthetic routes. For the synthesis and subsequent use of this compound, a focus on sustainable methodologies would be a key research frontier. This includes the development of catalytic processes that minimize waste, use less hazardous reagents, and operate under milder reaction conditions. The use of magnetically recoverable nanocatalysts, for instance, offers a promising avenue for simplifying catalyst separation and reuse in the synthesis of pyridine derivatives. rsc.org

Integration with High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing the discovery and optimization of new chemical reactions and molecules. mpg.deacs.org The integration of this compound into HTE workflows would enable the rapid screening of a wide range of reaction conditions, catalysts, and coupling partners. This approach could accelerate the discovery of novel derivatives with desirable properties for agrochemical or fine chemical applications. By systematically exploring the vast chemical space accessible from this intermediate, researchers can more efficiently identify lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dibromo-4-ethoxypyridine, and how can reaction conditions be optimized for higher yields?

- Methodology :

-

Direct bromination : React 4-ethoxypyridine with bromine (Br₂) in acetic acid at 0–5°C to achieve regioselective bromination at the 2- and 3-positions. Excess bromine (2.2–2.5 equiv.) ensures complete di-substitution .

-

Stepwise synthesis : Introduce ethoxy groups via nucleophilic aromatic substitution (e.g., using NaOEt) before bromination.

-

Optimization : Control temperature (<10°C) to minimize side reactions like over-bromination or ether cleavage. Catalysts such as FeBr₃ can enhance selectivity but may require post-synthetic purification .

- Data Table :

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | Br₂ in AcOH, 0–5°C | 65–75 | Over-bromination |

| Stepwise Synthesis | NaOEt → Br₂ in DCM | 55–70 | Purification of intermediates |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

- Methodology :

- ¹H/¹³C NMR : Ethoxy groups show signals at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂). Bromine substituents deshield adjacent carbons (C2: δ 125–130 ppm; C3: δ 130–135 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 281/283 (Br isotopic pattern). Fragmentation peaks at m/z 201 (loss of Br) and m/z 173 (loss of ethoxy group).

- X-ray Crystallography : Resolve crystal packing and bond angles. SHELXL refinement is recommended for high-resolution structures .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing brominated pyridine derivatives?

- Methodology :

- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers).

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR shifts or optimize geometry, aligning with experimental data .

- Case study : Discrepancies in ¹³C NMR signals for C2/C3 positions can arise from solvent effects; replicate measurements in deuterated DMSO or CDCl₃ to confirm assignments .

Q. What strategies are employed to achieve regioselective bromination in ethoxypyridine derivatives?

- Methodology :

-

Directing groups : Use electron-donating groups (e.g., ethoxy) to activate specific positions. Ethoxy at C4 directs bromination to C2 and C3 due to resonance effects .

-

Catalytic systems : FeBr₃ or AlBr₃ enhances selectivity by stabilizing transition states.

-

Solvent effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution over radical pathways.

- Data Table :

| Catalyst | Solvent | Regioselectivity (C2:C3 ratio) | Yield (%) |

|---|---|---|---|

| FeBr₃ | DCM | 1:1.2 | 70 |

| AlBr₃ | AcOH | 1:1.5 | 65 |

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise?

- Methodology :

- Data collection : Use synchrotron radiation for high-resolution data (≤0.8 Å). SHELXD or SHELXS for structure solution .

- Refinement : SHELXL refines anisotropic displacement parameters. Challenges include crystal twinning or weak diffraction due to heavy bromine atoms.

- Validation : Check R-factor convergence (<5%) and CCDC deposition for reproducibility .

Q. What in silico methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Optimize transition states for Suzuki-Miyaura couplings using Pd catalysts. Key parameters: HOMO/LUMO energy gaps and Fukui indices .

- Molecular docking : Screen for interactions in medicinal chemistry applications (e.g., binding to kinase targets) .

Q. What biological activity studies have been conducted on brominated ethoxypyridines, and what models are used?

- Methodology :

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via MIC (minimum inhibitory concentration) measurements.

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Bromine substituents enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.